1-(5-Chloro-3-nitropyridin-2-yl)ethanone
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Overview
Description
1-(5-Chloro-3-nitropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . It is a derivative of pyridine, characterized by the presence of a chloro and nitro group on the pyridine ring, and an ethanone group attached to the second position of the ring .
Preparation Methods
The synthesis of 1-(5-Chloro-3-nitropyridin-2-yl)ethanone typically involves the nitration of 5-chloro-2-pyridone followed by acetylation. The reaction conditions often include the use of concentrated nitric acid and acetic anhydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Chloro-3-nitropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate. The major products formed from these reactions include amino derivatives, substituted pyridines, and carboxylic acids .
Scientific Research Applications
1-(5-Chloro-3-nitropyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities .
Comparison with Similar Compounds
1-(5-Chloro-3-nitropyridin-2-yl)ethanone can be compared with other similar compounds such as:
1-(6-Chloro-5-nitropyridin-3-yl)ethanone: Similar structure but with different positions of the chloro and nitro groups.
1-(5-Bromo-3-nitropyridin-2-yl)ethanone: Similar structure but with a bromo group instead of a chloro group.
1-(2-Chloro-5-nitropyridin-4-yl)ethanone: Similar structure but with different positions of the chloro and nitro groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H5ClN2O3 |
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Molecular Weight |
200.58 g/mol |
IUPAC Name |
1-(5-chloro-3-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)7-6(10(12)13)2-5(8)3-9-7/h2-3H,1H3 |
InChI Key |
VUJTUYSRRBBORP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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